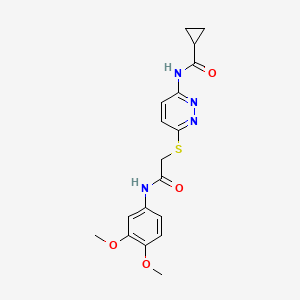

N-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-[6-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4S/c1-25-13-6-5-12(9-14(13)26-2)19-16(23)10-27-17-8-7-15(21-22-17)20-18(24)11-3-4-11/h5-9,11H,3-4,10H2,1-2H3,(H,19,23)(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTDBWIXWVVKKRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3CC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets through hydrogen bonding or hydrophobic interactions. These interactions could potentially alter the function of the target protein or enzyme, leading to changes in cellular processes.

Biochemical Pathways

The compound may affect various biochemical pathways depending on its specific targets. Pyrimidine derivatives have been known to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic effects. Therefore, the compound could potentially influence pathways related to these activities.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the potential biological activities of pyrimidine derivatives, the compound could potentially have effects such as inhibiting microbial growth, reducing viral replication, slowing tumor growth, or reducing fibrosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs share the pyridazine-thioether-cyclopropanecarboxamide backbone but differ in substituent groups. A key comparator is N-(6-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide (), which replaces the 3,4-dimethoxyphenyl group with a 4-(trifluoromethoxy)phenyl moiety. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

*Predicted LogP values based on substituent contributions (e.g., trifluoromethoxy increases lipophilicity more than methoxy) .

Key Findings:

Substituent Impact on Bioactivity :

- The 3,4-dimethoxyphenyl group in the target compound may enhance binding to targets requiring planar aromatic interactions (e.g., ATP-binding pockets in kinases). In contrast, the 4-(trifluoromethoxy)phenyl analog’s bulkier, electronegative substituent could disrupt such interactions but improve membrane permeability .

- The trifluoromethoxy group’s metabolic stability may extend half-life in vivo compared to the methoxy groups, which are susceptible to enzymatic demethylation.

Structural-Activity Relationships (SAR) :

- Cyclopropanecarboxamide is conserved in both compounds, suggesting its role in maintaining scaffold rigidity and binding orientation.

- Thioether linkages in both compounds likely contribute to redox stability but may limit solubility.

Therapeutic Potential: The target compound’s dual methoxy groups align with known kinase inhibitors (e.g., imatinib derivatives), whereas the trifluoromethoxy analog’s properties resemble protease inhibitors (e.g., HCV NS5A inhibitors) .

Q & A

Basic Research Questions

Q. What are the key structural features of N-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide, and how do they influence its physicochemical properties?

- The compound contains a pyridazine core, a thioether linker, a cyclopropanecarboxamide group, and a 3,4-dimethoxyphenyl moiety. These features confer rigidity (cyclopropane), hydrogen-bonding capacity (amide), and lipophilicity (methoxyphenyl), which impact solubility and bioavailability. Structural confirmation requires NMR (1H/13C), MS, and X-ray crystallography to resolve stereoelectronic effects .

Q. What synthetic routes are commonly employed for this compound, and what are their critical optimization parameters?

- Synthesis involves multi-step reactions: (i) coupling of pyridazine derivatives with thiol-containing intermediates, (ii) cyclopropane ring formation via carboxamide activation, and (iii) final functionalization of the 3,4-dimethoxyphenyl group. Key parameters include solvent polarity (e.g., DMF for amide bond formation), temperature control (0–60°C to prevent cyclopropane ring opening), and catalysts (e.g., EDCI/HOBt for coupling efficiency). Purity is monitored via HPLC (>95%) .

Q. Which spectroscopic techniques are essential for characterizing intermediates and the final product?

- 1H/13C NMR : Assigns proton environments (e.g., methoxy groups at δ ~3.8 ppm) and carbon backbone.

- High-resolution MS : Confirms molecular weight (e.g., C21H25N5O4S, MW ~467.52 g/mol).

- IR spectroscopy : Identifies carbonyl stretches (amide C=O at ~1650 cm⁻¹) and thioether linkages.

- X-ray crystallography : Resolves 3D conformation, critical for docking studies .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported biological activities of structurally analogous compounds?

- Contradictions often arise from variations in assay conditions (e.g., cell lines, enzyme isoforms) or substituent effects. For example, replacing the 3,4-dimethoxyphenyl group with a furan (as in ) alters target affinity. Systematic SAR studies using isogenic cell models and standardized protocols (e.g., IC50 determination under fixed ATP concentrations) are recommended. Meta-analyses of published data with attention to experimental variables are crucial .

Q. What computational strategies can predict the compound’s interaction with enzymatic targets (e.g., kinases or GPCRs)?

- Molecular docking (AutoDock/Vina) : Models binding poses using crystallographic receptor structures (PDB).

- MD simulations (GROMACS) : Assesses stability of ligand-receptor complexes over nanosecond timescales.

- Free-energy perturbation (FEP) : Quantifies binding affinity changes due to substituent modifications.

- Cross-validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure kinetic parameters (KD, kon/koff) .

Q. How can reaction yields be optimized while minimizing side products in large-scale synthesis?

- DoE (Design of Experiments) : Use factorial designs (e.g., 2^k) to identify critical variables (temperature, stoichiometry).

- Flow chemistry : Enhances heat/mass transfer for exothermic steps (e.g., cyclopropanation).

- In-line analytics (PAT) : Real-time monitoring via UV/Vis or Raman spectroscopy reduces batch failures.

- Green chemistry principles : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) to improve sustainability .

Q. What strategies validate the compound’s metabolic stability and toxicity in preclinical models?

- In vitro assays : Liver microsomes or hepatocytes assess Phase I/II metabolism (LC-MS/MS identifies metabolites).

- CYP inhibition screening : Fluorescent probes (e.g., P450-Glo) evaluate drug-drug interaction risks.

- In vivo PK/PD : Rodent studies with plasma/tissue sampling quantify bioavailability (AUC, Cmax) and organ-specific toxicity (histopathology). Compare results to structural analogs to isolate toxicity drivers (e.g., cyclopropane vs. benzene rings) .

Methodological Considerations

- Data Contradiction Analysis : Always cross-reference biological data with structural analogs (e.g., vs. 14) and note assay conditions (pH, co-solvents) that alter activity .

- Scalability Challenges : Pilot reactions in <5% scale before transitioning to kilo labs; prioritize orthogonal protection strategies for sensitive functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.